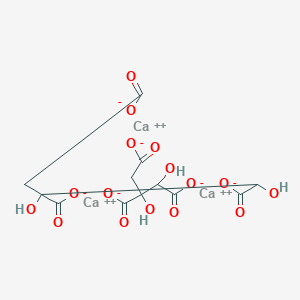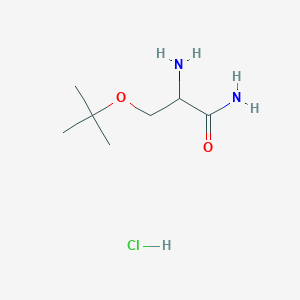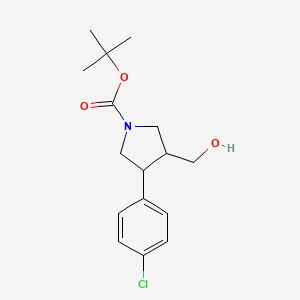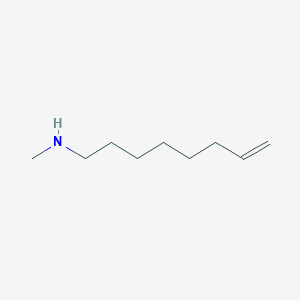![molecular formula C16H22O11 B12318589 4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid is a complex organic compound that belongs to the class of phenolic glycosides These compounds are characterized by a phenolic structure attached to a glycosyl moiety
准备方法
合成路线和反应条件
4-(羧甲基)-3-乙烯基-2-[3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-3,4-二氢-2H-吡喃-5-羧酸的合成通常涉及以下步骤:
吡喃环的形成: 第一步涉及通过环化反应形成吡喃环结构。
羟基的引入: 羟基通过羟基化反应引入,通常使用过氧化氢或四氧化锇等试剂。
糖基化: 糖基部分通过糖基化反应连接,可以由酸或酶催化。
羧化: 羧基通过羧化反应引入,通常使用高压和高温条件下的二氧化碳。
工业生产方法
这种化合物的工业生产可能涉及:
间歇式处理: 利用大型反应器分步进行合成。
连续流动处理: 采用连续流动反应器以提高效率和产量。
纯化: 使用结晶、色谱和蒸馏等技术纯化最终产物。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,通常使用高锰酸钾或三氧化铬等氧化剂,导致生成羧酸和酮。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致生成醇。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代,通常使用亲核试剂或亲电试剂。
常用试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 硼氢化钠,氢化铝锂。
催化剂: 糖基化和其他反应的酸、碱和酶。
主要产物
氧化产物: 羧酸,酮。
还原产物: 醇。
取代产物: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
化学
复杂分子的合成: 用作合成更复杂的有机分子的中间体。
催化: 在某些有机反应中充当催化剂或助催化剂。
生物
代谢研究: 用于研究代谢途径和酶的功能。
生物标志物研究: 被研究为某些疾病的潜在生物标志物。
医药
药物开发: 探索其潜在的治疗特性,包括抗炎和抗氧化活性。
药代动力学: 研究其吸收、分布、代谢和排泄特性。
工业
食品工业: 由于其抗氧化特性,用作添加剂。
化妆品: 由于其对皮肤健康的潜在益处,被纳入护肤品中。
作用机制
4-(羧甲基)-3-乙烯基-2-[3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-3,4-二氢-2H-吡喃-5-羧酸的作用机制包括:
分子靶标: 与参与氧化应激和炎症的酶和受体相互作用。
途径: 调节与抗氧化防御和炎症反应相关的途径,可能通过激活核因子红系 2 相关因子 2 (Nrf2) 和抑制核因子 kappa-轻链增强子活化 B 细胞 (NF-κB) 来实现。
相似化合物的比较
类似化合物
酚类糖苷: 像水杨苷和熊果苷这样的化合物,它们也含有连接到糖基部分的酚类结构。
黄酮类: 像槲皮素和山奈酚这样的化合物,以其抗氧化特性而闻名。
独特性
多个官能团:
复杂结构: 复杂的结构允许多种化学修饰和与生物靶标的相互作用。
属性
分子式 |
C16H22O11 |
|---|---|
分子量 |
390.34 g/mol |
IUPAC 名称 |
4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24) |
InChI 键 |
RGTONEMDTVVDMY-UHFFFAOYSA-N |
规范 SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318508.png)

![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)



![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)



![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)

![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
